2-(2,2-Dibromocyclopropyl)acetic acid
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Overview
Description
2-(2,2-Dibromocyclopropyl)acetic acid is an organic compound characterized by the presence of a cyclopropyl ring substituted with two bromine atoms and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromocyclopropyl)acetic acid typically involves the bromination of cyclopropyl derivatives. One common method includes the reaction of cyclopropylacetic acid with bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromocyclopropyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form monobromocyclopropyl derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Methyllithium: Used for substitution reactions, particularly in the formation of monobromocyclopropyl derivatives.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Major Products
Monobromocyclopropyl Derivatives: Formed through reduction or substitution reactions.
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Scientific Research Applications
2-(2,2-Dibromocyclopropyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromocyclopropyl)acetic acid involves its interaction with molecular targets through its bromine-substituted cyclopropyl ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromocyclopropylcarboxylic Acid: Similar structure but with a carboxylic acid moiety instead of an acetic acid group.
2-Bromocyclopropylacetic Acid: Contains only one bromine atom on the cyclopropyl ring.
Uniqueness
2-(2,2-Dibromocyclopropyl)acetic acid is unique due to the presence of two bromine atoms on the cyclopropyl ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(2,2-dibromocyclopropyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNYJFADKZHDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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